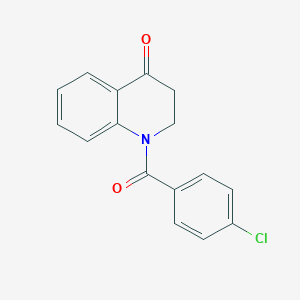amine hydrochloride](/img/structure/B6128924.png)
[4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride, also known as BDP, is a chemical compound that has gained interest in the scientific community due to its potential applications in biomedical research. BDP is a small molecule that can be synthesized using a variety of methods, and it has been shown to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of [4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. [4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
[4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. [4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, and it has been found to improve cognitive function in these animals.
実験室実験の利点と制限
One of the advantages of using [4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. However, [4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride has also been found to have limitations in terms of its solubility and stability, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of [4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride, including the exploration of its potential applications in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of [4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride and to optimize its use in lab experiments.
合成法
[4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride can be synthesized using a variety of methods, including the reaction of 3,5-dichlorobenzyl chloride with pyridine-3-carbaldehyde, followed by reduction with sodium borohydride and protection of the resulting amine with benzyl chloride. This reaction results in the formation of [4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride hydrochloride, which can be purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
[4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride has been shown to have potential applications in biomedical research, particularly in the study of diseases such as cancer and Alzheimer's disease. [4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-[(3,5-dichloro-4-phenylmethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O.ClH/c21-18-9-17(13-24-12-16-7-4-8-23-11-16)10-19(22)20(18)25-14-15-5-2-1-3-6-15;/h1-11,24H,12-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSZMJAMCIKGIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CNCC3=CN=CC=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B6128845.png)
![methyl 1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6128849.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6128856.png)
![N-[5-(anilinocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B6128860.png)
![2-[4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1-oxophthalazin-2(1H)-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B6128873.png)
![3-(4-chlorophenyl)-5-[3-(2-isoxazolidinyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6128886.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6128893.png)
![4-(4-chloro-2-methylphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6128900.png)
![2-[2-oxo-2-(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6128908.png)

![1-[2-methoxy-4-({[(3-methyl-5-isoxazolyl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6128915.png)
![ethyl (5-bromo-3-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B6128929.png)
![ethyl 4-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6128930.png)
